Methyl 8-(2-octylcyclopropyl)octanoate
Description
Properties
CAS No. |
10152-62-2 |
|---|---|
Molecular Formula |
C20H38O2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
WKDUVICSOMXTKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Carbene Addition Mechanisms
Carbenes, highly reactive intermediates, insert into carbon-carbon double bonds to form cyclopropane rings. Common carbene sources include diazomethane () and the Simmons-Smith reagent (). For instance, treating cis-9-octadecenoic acid with diazomethane under controlled conditions yields the cyclopropanated analog, 8-(2-octylcyclopropyl)octanoic acid . The reaction proceeds via a concerted mechanism, preserving the stereochemistry of the starting alkene.
Key reaction parameters :
-
Temperature : 0–5°C to minimize side reactions.
-
Catalyst : Copper or rhodium complexes accelerate carbene transfer.
-
Solvent : Inert solvents like dichloromethane or ether.
Stereochemical Control
The cis configuration of the cyclopropane ring in this compound is critical for its physicochemical properties. Stereoselective cyclopropanation is achieved using chiral catalysts or directing groups. For example, rhodium(II) carboxylates with chiral ligands induce enantioselective ring formation, as documented in methodologies for analogous cyclopropanated esters.
Esterification of Cyclopropanated Fatty Acids
The cyclopropanated acid is subsequently esterified with methanol to yield the target compound.
Acid-Catalyzed Esterification
Concentrated sulfuric acid () or hydrochloric acid () catalyzes the reaction between the carboxylic acid and methanol. A representative protocol involves:
-
Refluxing a mixture of 8-(2-octylcyclopropyl)octanoic acid and methanol (10:1 molar ratio) with 1% (v/v) at 65–70°C for 12 hours.
-
Neutralization with aqueous sodium bicarbonate ().
-
Purification via liquid-liquid extraction (ethyl acetate/water) and vacuum distillation.
Yield optimization strategies :
-
Excess methanol shifts equilibrium toward ester formation.
-
Molecular sieves absorb water, accelerating the reaction.
Alternative Esterification Techniques
Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) offers a greener approach, operating under mild conditions (30–40°C, pH 7–8). However, industrial adoption remains limited due to higher costs and slower reaction rates compared to acid catalysis.
Industrial-Scale Production Methods
Large-scale synthesis prioritizes efficiency, safety, and reproducibility.
Continuous Flow Reactors
Tubular reactors enable precise control over residence time and temperature, reducing side products. For cyclopropanation, a two-phase system (aqueous/organic) with inline separation minimizes catalyst deactivation. Esterification in flow mode achieves >95% conversion within 2 hours, compared to 12 hours in batch processes.
Advanced Purification Techniques
Short-path distillation isolates the ester under high vacuum (0.001–0.01 mbar), preserving thermolabile cyclopropane rings. Preparative HPLC with C18 columns resolves stereoisomeric impurities, ensuring >98% purity (as confirmed by GC-MS).
Comparative Analysis of Synthetic Routes
| Parameter | Laboratory-Scale Batch | Industrial Continuous Flow |
|---|---|---|
| Reaction Time | 12–24 hours | 2–4 hours |
| Yield | 70–80% | 85–95% |
| Purity | 90–95% | 98–99% |
| Catalyst Consumption | High | Low |
Environmental Impact :
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(2-octylcyclopropyl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Organic Chemistry
- Building Block: Methyl 8-(2-octylcyclopropyl)octanoate serves as a crucial building block in organic synthesis, facilitating the creation of complex molecules. Its unique structure allows for various functionalizations, making it a versatile reagent in synthetic chemistry.
Biological Research
- Metabolic Pathways: Studies have indicated that this compound may play a role in metabolic pathways, particularly in lipid metabolism. Its presence has been noted in human adipose tissue and serum, suggesting potential implications for obesity and metabolic disorders.
- Therapeutic Potential: Ongoing research is investigating its effects on metabolic diseases, including diabetes and conditions related to obesity. Preliminary findings suggest it may influence lipid profiles and improve metabolic health.
Pharmaceutical Applications
- Drug Development: The compound is being explored for its potential as a drug candidate due to its favorable pharmacokinetic properties. Its ability to modulate enzyme activity and interact with cellular receptors positions it as a promising agent for therapeutic applications .
- Anticancer Activity: Recent studies have investigated its anticancer properties, revealing potential mechanisms through which it may inhibit tumor growth and promote apoptosis in cancer cells .
Lubricants and Additives
This compound is utilized as an intermediate in the production of specialized lubricants and rubber additives, leveraging its chemical stability and performance characteristics.
Flavoring Agents
In the food industry, this compound may serve as a flavoring agent or dietary supplement, enhancing the sensory profile of various products while contributing to health benefits associated with fatty acids.
Case Study 1: Metabolic Effects
A study examining the effects of this compound on lipid metabolism found that it significantly altered lipid profiles in animal models, suggesting potential applications in obesity treatment strategies.
Case Study 2: Anticancer Research
Research published on its anticancer effects demonstrated that this compound inhibited the proliferation of specific cancer cell lines, providing insights into its mechanisms of action that could inform future drug development efforts .
Mechanism of Action
The mechanism of action of cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in fatty acid metabolism, influencing processes such as lipid storage and energy production. The cyclopropane ring in its structure can also affect its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclopropane-Containing FAMEs
a) Methyl 8-(2-hexylcyclopropyl)octanoate
- Structure : Differs by having a shorter hexyl (C6) chain on the cyclopropane ring instead of an octyl (C8) group.
- Properties : Likely exhibits lower molecular weight (estimated ~312.5 g/mol) compared to the octyl variant (354.57 g/mol for the 2-methoxyethyl analogue) .
- Applications : Identified in seed extracts as a cyclopropane-containing FAME, suggesting roles in plant lipid metabolism .
b) Methyl sterculate
- Structure: Contains an unsaturated cyclopropene ring, unlike the saturated cyclopropane ring in Methyl 8-(2-octylcyclopropyl)octanoate.
c) Methyl 8-[2-((2-[(2-ethylcyclopropyl)methyl]cyclopropyl)methyl)cyclopropyl]octanoate
- Structure : Features multiple cyclopropane rings, increasing structural complexity and likely reducing solubility in polar solvents.
- Applications: Detected as a minor fatty acid in fermented almond and oat beverages, with concentrations ranging from 16.9–51.6 µg/kg .
d) DCPLA-ME (Methyl 8-(2-((2-pentylcyclopropyl)methyl)cyclopropyl)octanoate)
Functional Analogues in Esters
a) Methyl octanoate
- Structure : A simple ester lacking cyclopropane groups.
- Properties : Higher volatility due to shorter chain length; detected in pineapple varieties at concentrations up to 1,496 µg/kg .
- Comparison: this compound’s cyclopropane moiety likely reduces volatility and enhances lipid solubility.
b) 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate
Key Research Findings
litorale (ρ > 0.6) in fermented ecosystems .
Industrial Utility: Cyclopropane-containing FAMEs are valued for their stability, but methyl sterculate’s unsaturated cyclopropene ring limits its use compared to saturated analogues like this compound .
Biological Activity: DCPLA-ME demonstrates targeted biochemical activity (PKCε activation), whereas this compound’s biological roles remain underexplored .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 8-(2-octylcyclopropyl)octanoate, and what methodological challenges arise during cyclopropane ring formation?
- Answer : Synthesis typically involves cyclopropanation of unsaturated fatty acid precursors. For example, a two-step approach may include (i) esterification of octanoic acid with methanol to form methyl octanoate, followed by (ii) cyclopropanation using carbene insertion or transition-metal-catalyzed methods (e.g., Simmons-Smith reaction). Challenges include regioselectivity in cyclopropane ring formation and steric hindrance from the 2-octyl substituent, requiring optimized catalysts (e.g., Zn/Cu systems) and low-temperature conditions to minimize side reactions .
Q. How is this compound characterized structurally, and what analytical techniques validate its purity?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclopropane ring geometry and ester functionality. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) assesses purity, while elemental analysis validates empirical formulas (e.g., C₂₁H₃₈O₂ for DCPLA-ME, a structural analog) .
Q. What are the stability profiles and recommended storage conditions for this compound?
- Answer : The compound is stable under inert atmospheres (N₂/Ar) at -20°C, as decomposition occurs at elevated temperatures (>100°C). Long-term storage requires protection from light and moisture. Solubility in DMSO (1 mg/mL) necessitates sonication for homogeneous dissolution .
Advanced Research Questions
Q. How does this compound interact with biological targets such as PKCε, and what experimental designs validate its mechanism of action?
- Answer : As a PKCε activator (IC₅₀ ~1 μM), it modulates enzyme activity via binding to the C1 domain. Experimental validation includes:
- In vitro assays : PKCε activation measured via phosphorylation of MARCKS peptide using [γ-³²P]ATP.
- Cell-based studies : Transfection with PKCε-GFP constructs to monitor subcellular localization changes via fluorescence microscopy.
- Controls : Co-treatment with PKC inhibitors (e.g., Gö6983) to confirm specificity .
Q. What chromatographic methods resolve this compound from complex matrices (e.g., fermented beverages), and how are they validated?
- Answer : GC-MS with a polar capillary column (e.g., DB-WAX) separates cyclopropane esters from fatty acid methyl esters (FAMEs). Validation parameters:
- Linearity : R² ≥0.99 across 0.1–100 μg/mL.
- Recovery : Spiked samples yield 90–110% recovery.
- Precision : ≤5% RSD for intra-/inter-day replicates.
- LOD/LOQ : ≤0.05 μg/mL and ≤0.2 μg/mL, respectively .
Q. How should researchers address contradictions in reported concentrations of this compound across microbial fermentation studies?
- Answer : Discrepancies (e.g., 68.3–234.3 μg/g in oat drinks) may arise from strain-specific metabolism or extraction efficiency. Mitigation strategies:
- Standardization : Use internal standards (e.g., deuterated methyl octanoate) for quantification.
- Replication : Triplicate experiments with independent fermentations.
- Metadata : Report fermentation conditions (pH, temperature, substrate) to identify confounding variables .
Q. What safety protocols are recommended given incomplete toxicological data for this compound?
- Answer : Despite lacking carcinogenicity data (IARC/ACGIH/NTP classifications: negative), adopt precautionary measures:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
